molecular formula C6H14O3S B6588830 3-methanesulfonyl-2,2-dimethylpropan-1-ol CAS No. 1895730-20-7

3-methanesulfonyl-2,2-dimethylpropan-1-ol

Cat. No.: B6588830
CAS No.: 1895730-20-7
M. Wt: 166.2
InChI Key:
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Description

3-Methanesulfonyl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C6H14O3S It is characterized by the presence of a methanesulfonyl group attached to a 2,2-dimethylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-2,2-dimethylpropan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,2-dimethylpropan-1-ol+methanesulfonyl chlorideThis compound+HCl\text{2,2-dimethylpropan-1-ol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,2-dimethylpropan-1-ol+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed.

Major Products Formed

    Oxidation: Formation of 3-methanesulfonyl-2,2-dimethylpropan-1-one or 3-methanesulfonyl-2,2-dimethylpropanoic acid.

    Reduction: Formation of 3-thio-2,2-dimethylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methanesulfonyl-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methanesulfonyl-2,2-dimethylpropan-1-amine
  • 3-Methanesulfonyl-2,2-dimethylpropan-1-thiol
  • 3-Methanesulfonyl-2,2-dimethylpropan-1-one

Uniqueness

3-Methanesulfonyl-2,2-dimethylpropan-1-ol is unique due to the presence of both a methanesulfonyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1895730-20-7

Molecular Formula

C6H14O3S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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